molecular formula C17H18N4O4 B1587703 H-Gly-Phe-Pna CAS No. 21027-72-5

H-Gly-Phe-Pna

Cat. No. B1587703
CAS RN: 21027-72-5
M. Wt: 342.35 g/mol
InChI Key: KNDZCZRECXTRHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Gly-Phe-Pna, also known as N-Glycyl-L-phenylalanine-L-norvaline, is a dipeptide of the amino acids glycine and phenylalanine, with the addition of a norvaline side chain. It is a synthetic compound which has been studied for its potential applications in medicine and other scientific research.

Scientific Research Applications

Hydrogel Formation

H-Gly-Phe-Pna: is instrumental in the formation of low-molecular weight hydrogels . These hydrogels are highly modular due to the number and nature of amino acids involved, which allows for specific peptide self-assembly processes. The incorporation of nucleobases into these peptides is a burgeoning approach to design supramolecular hydrogels with potential applications in drug delivery and tissue engineering .

Food Protein Hydrolysis

In the food industry, H-Gly-Phe-Pna can be used to enhance the hydrolysis of proteins. This process is crucial for developing flavors and textures in food products. The enzymatic activity of related exopeptidases like PepX and PepN from Lactobacillus helveticus has been shown to significantly increase the degree of hydrolysis in casein, suggesting that similar peptides could be applied for food protein hydrolysis .

properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-N-(4-nitrophenyl)-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c18-11-16(22)20-15(10-12-4-2-1-3-5-12)17(23)19-13-6-8-14(9-7-13)21(24)25/h1-9,15H,10-11,18H2,(H,19,23)(H,20,22)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDZCZRECXTRHP-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Gly-Phe-Pna

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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